The molecule possesses a hinge-binding moiety commonly found in kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for developing drugs for cancer, inflammation, and other diseases . Further research is needed to determine if this specific compound can target specific kinases of therapeutic interest.
The structure incorporates several functional groups known to be beneficial for drug-likeness properties, such as the fluorine atom and the amide bond. These features can influence factors like absorption, distribution, metabolism, and excretion (ADME) in the body . Studying this compound could provide insights for medicinal chemists designing new drugs.
The structure of N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide could be used in CADD studies to identify potential targets for its biological activity. In CADD, computational methods are used to virtually screen libraries of compounds for interaction with specific proteins or biological processes .
GSK429286A is a synthetic compound that serves as a selective inhibitor of Rho-associated protein kinase 1 and 2 (ROCK1 and ROCK2). With an impressive potency, it exhibits IC50 values of 14 nM for ROCK1 and 63 nM for ROCK2, making it a significant tool in pharmacological research targeting the Rho-kinase signaling pathway. The molecular formula of GSK429286A is C21H16F4N4O2, with a molecular weight of 432.4 Da. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular and inflammatory diseases .
GSK429286A primarily functions by inhibiting the phosphorylation of myosin light chains, which are crucial for smooth muscle contraction. The inhibition of ROCK activity leads to relaxation of smooth muscle and reduced vascular tone. In experimental models, GSK429286A has demonstrated the ability to reverse adrenaline-induced contractions in rat aortic rings with an IC50 of approximately 190 nM . The compound's mechanism involves blocking the signaling pathways that promote actin-myosin interactions, thereby influencing various physiological processes such as blood pressure regulation and cell migration .
GSK429286A exhibits a range of biological activities attributed to its inhibition of ROCK signaling. In vivo studies have shown that oral administration in spontaneously hypertensive rats leads to significant reductions in mean arterial pressure, with maximum decreases observed up to 50 mmHg within two hours post-treatment at a dosage of 30 mg/kg . Additionally, it has been found to restore serum-induced transwell migration in breast cancer cell lines, indicating its potential role in cancer metastasis management . The compound also displays anti-inflammatory properties, as evidenced by its efficacy in reducing airway hyperreactivity in allergic asthma models .
The synthesis of GSK429286A involves several steps beginning from catechol-derived nitroalkenes. A notable method described includes an asymmetric synthesis process that utilizes a cyclic nitronate route. This method allows for efficient construction of the compound through various chemical transformations including acylation and reduction steps. For instance, one synthesis route involves dissolving enantiopure pivalate in acetic acid followed by the addition of sodium cyanoborohydride under controlled conditions to yield the desired product .
GSK429286A has promising applications in several therapeutic areas:
Interaction studies have highlighted GSK429286A's unique profile compared to other ROCK inhibitors. For example, while traditional ROCK inhibitors like Y27632 also inhibit ROCK activity, GSK429286A shows distinct effects on downstream signaling pathways such as MYPT phosphorylation at Thr850, indicating a more nuanced interaction with cellular mechanisms . Furthermore, studies have demonstrated that GSK429286A can influence various cellular processes without significantly affecting normal cell migration patterns.
Compound Name | IC50 (ROCK1) | IC50 (ROCK2) | Unique Features |
---|---|---|---|
GSK429286A | 14 nM | 63 nM | Selective inhibition; significant antihypertensive effect |
Y27632 | 100 nM | 300 nM | Non-selective; widely used in research |
Fasudil | 10 µM | Not specified | Approved for cerebral vasospasm treatment |
Hydroxyfasudil | 1 µM | Not specified | Similar mechanism; used for ischemic stroke |
GSK429286A's selectivity and potency make it particularly valuable for both research and potential therapeutic applications compared to these similar compounds .
Acute Toxic